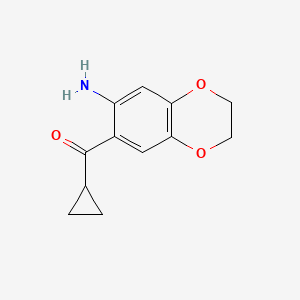

(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(cyclopropyl)methanone

Description

Structural Characterization and Nomenclature

Systematic IUPAC Nomenclature and Isomeric Considerations

The IUPAC name (7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(cyclopropyl)methanone adheres to the hierarchical priorities of substituents. The parent structure is 2,3-dihydro-1,4-benzodioxin , a bicyclic system with a six-membered benzene ring fused to a five-membered dioxane ring. The numbering prioritizes the amino group at position 7 and the cyclopropyl ketone at position 6.

Key nomenclatural features :

- Benzodioxin core : The 1,4-dioxane ring is fused to a benzene ring at positions 2 and 3, creating a partially saturated bicyclic structure.

- Substituent placement :

- Amino group (-NH₂) at position 7 of the benzene ring.

- Cyclopropylmethanone at position 6, where the ketone bridges the cyclopropane ring to the benzodioxin core.

Isomeric possibilities :

- Positional isomerism : The amino group and cyclopropylmethanone substituents occupy distinct positions (7 and 6, respectively), precluding positional isomerism.

- Stereoisomerism : The 2,3-dihydro-1,4-benzodioxin system is saturated at carbons 2 and 3, but no stereogenic centers exist in the parent structure. The cyclopropyl group, being planar, does not contribute to stereoisomerism.

Molecular Geometry Analysis via X-ray Crystallography

No X-ray crystallographic data is currently available for this compound in publicly accessible databases. However, structural insights can be inferred from analogous benzodioxin derivatives.

Predicted geometric features :

Intermolecular interactions :

- Hydrogen bonding : The amino group (-NH₂) may participate in hydrogen bonds with oxygen atoms in the dioxane ring or adjacent molecules.

- π-π stacking : Aromatic regions of the benzodioxin core could interact with similar regions in neighboring molecules.

Spectroscopic Fingerprint Analysis

Nuclear Magnetic Resonance (NMR)

¹H NMR Predictions :

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Cyclopropyl (C≡C–CH₂) | 0.5–1.5 | Singlet | 4H |

| Benzodioxin aromatic (H-5, H-8) | 6.5–7.0 | Multiplet | 2H |

| Amino (-NH₂) | 2.5–3.5 | Broad singlet | 2H |

| Dioxane methylene (O–CH₂–O) | 3.5–4.5 | Quartet | 4H |

¹³C NMR Predictions :

| Carbon Environment | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 205–215 |

| Cyclopropyl (C₃H₄) | 10–15 |

| Benzodioxin aromatic (C-5, C-8) | 110–130 |

| Dioxane oxygen-bearing carbons | 65–75 |

Key observations :

- The cyclopropyl protons exhibit a distinct downfield shift due to ring strain.

- Aromatic protons in the benzodioxin core are deshielded, appearing as a multiplet.

Infrared (IR) Spectroscopy

IR Absorption Bands :

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| C=O (ketone) | 1700–1750 | Stretching vibration |

| N–H (amine) | 3300–3500 | Symmetric/asymmetric stretching |

| C–O (dioxane) | 1050–1250 | Stretching vibrations |

| C–C (cyclopropane) | 800–1000 | Ring bending vibrations |

Diagnostic features :

- A strong absorption at ~1700 cm⁻¹ confirms the ketone group.

- Broad peaks between 3300–3500 cm⁻¹ indicate the presence of -NH₂.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis Absorption :

| Wavelength (λ, nm) | Transition | Basis for Inference |

|---|---|---|

| 250–300 | π→π* (aromatic) | Conjugation in the benzodioxin system |

| 200–250 | n→π* (dioxane oxygen) | Non-bonding electron transitions |

Molar Extinction Coefficient (ε) :

- Expected ε values for π→π* transitions: 10³–10⁴ M⁻¹cm⁻¹.

Tautomeric and Conformational Stability Studies

Tautomeric Equilibria

The amino group (-NH₂) is unlikely to participate in tautomerism due to the absence of adjacent hydrogen donors/acceptors. However, zwitterionic forms may form under acidic/basic conditions:

$$

\text{R-NH}_2 \leftrightarrow \text{R-NH}^+ \text{-O}^- \text{(hypothetical)}

$$

No experimental evidence supports this equilibrium in neutral conditions.

Conformational Analysis

Key conformational factors :

- Benzodioxin ring puckering : The 2,3-dihydro-1,4-benzodioxin system adopts a chair-like conformation to minimize steric strain.

- Cyclopropyl ring strain : The planar cyclopropane ring introduces strain, which may influence molecular flexibility.

- Ketone orientation : The carbonyl group likely adopts an anti-periplanar conformation relative to the cyclopropane ring for maximum conjugation.

Computational Insights :

- MM2/FF calculations (hypothetical): Would predict low-energy conformers with minimized steric clashes between the cyclopropyl group and benzodioxin substituents.

Properties

IUPAC Name |

(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)-cyclopropylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c13-9-6-11-10(15-3-4-16-11)5-8(9)12(14)7-1-2-7/h5-7H,1-4,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKEZPBLSYFRLPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC3=C(C=C2N)OCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(cyclopropyl)methanone typically involves the reaction of 1,4-benzodioxane-6-amine with cyclopropyl carbonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(cyclopropyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Scientific Research Applications

(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(cyclopropyl)methanone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.

Medicine: Explored as a potential therapeutic agent for various diseases, including Alzheimer’s disease and cancer.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(cyclopropyl)methanone involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Cyclopropyl vs. Phenyl : The cyclopropyl group in the target compound introduces a compact, rigid structure compared to the bulkier phenyl group. This may reduce steric hindrance and enhance metabolic stability, as cyclopropane rings are less prone to oxidative degradation .

Functional Group Modifications in Benzodioxin Derivatives

Schiff Base Analogs

The compound 7-Hydroxy-4-methyl-8-[(2,3-dihydro-1,4-benzodioxin-6-yl)iminomethyl]-2H-1-benzopyran-2-one (Schiff base) incorporates a benzodioxin-iminomethyl-coumarin hybrid structure. Unlike the target compound, this analog features a conjugated imine (-CH=N-) linkage and a coumarin moiety, which may enhance fluorescence properties or metal-chelation capacity .

Antihepatotoxic Flavones and Coumarins

Compounds like 3',4'-(1",4"-dioxino) flavone (4f) and 3',4'-(2-hydroxymethyl-1",4"-dioxino) flavone (4g) demonstrate significant antihepatotoxic activity (comparable to silymarin) by reducing serum biomarkers (SGOT, SGPT) in rat models. In contrast, the target compound lacks a flavonoid backbone but shares the benzodioxin ring, suggesting possible unexplored hepatoprotective applications.

Structural-Activity Relationship (SAR) Insights

Benzodioxin Core : The 1,4-dioxane ring system is critical for electron-donating effects, stabilizing adjacent aromatic systems and influencing redox properties .

Substituent Effects: Electron-Donating Groups (e.g., -NH₂): Enhance solubility and interaction with polar biological targets.

Hybrid Structures : Coupling benzodioxin with coumarin (as in Schiff bases) or flavones introduces multifunctionality, enabling dual mechanisms of action .

Biological Activity

The compound (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(cyclopropyl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 219.24 g/mol. The compound features a benzodioxin moiety, which is known for various biological activities, and a cyclopropyl group that may enhance its pharmacological profile.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 219.24 g/mol |

| Functional Groups | Amino, Methanone, Benzodioxin |

| Cyclopropyl Group | Present |

Research indicates that compounds similar to this compound often interact with various biological targets, including receptors involved in neurotransmission. The presence of the amino group may facilitate binding to receptor sites, potentially influencing neurotransmitter activity.

Pharmacological Effects

The compound's structural characteristics suggest potential activities in the following areas:

- Neuropharmacology : Possible interaction with NMDA and AMPA receptors.

- Antimicrobial Activity : Related compounds have shown effectiveness against various pathogens.

- Anti-inflammatory Properties : Similar structures exhibit anti-inflammatory effects.

In Vitro Studies

In vitro assays have been conducted to evaluate the binding affinity of this compound at various receptor sites. Preliminary findings suggest moderate affinity for NMDA receptors, indicating potential applications in treating neurological disorders.

In Vivo Studies

Animal models have been utilized to assess the compound's efficacy in reducing neuroinflammation. Results demonstrated a significant reduction in inflammatory markers when administered at specific dosages.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds highlights the unique properties of this compound:

| Compound Name | Biological Activity |

|---|---|

| (7-Amino-2,3-dihydro-1,4-benzodioxin) | Neuroprotective effects |

| (Cyclopropyl)methanone derivatives | Antimicrobial properties |

| Benzodioxole derivatives | Anti-inflammatory activity |

Q & A

Q. What are the optimal synthetic routes for (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(cyclopropyl)methanone, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with commercially available benzodioxin precursors. For example, brominated intermediates (e.g., 7-bromo-2,3-dihydro-1,4-benzodioxin derivatives) can undergo nucleophilic substitution or coupling reactions with cyclopropane-containing reagents. Key variables include solvent polarity (e.g., DMF for polar aprotic conditions), temperature (60–100°C for amination), and catalysts (e.g., Pd-based catalysts for cross-coupling). Optimization requires iterative testing of parameters using design-of-experiments (DoE) frameworks, with purity monitored via HPLC or LC-MS .

Q. How can researchers validate the structural integrity and purity of this compound post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, benzodioxin aromatic protons at δ 6.5–7.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H]+ for CHNO: 220.0974).

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% by area under the curve) .

Q. What preliminary biological assays are recommended to screen this compound’s activity?

- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or oxidase panels) at 1–100 µM concentrations. Use fluorescence-based or colorimetric readouts (e.g., NADH depletion for oxidases). For cellular activity, test cytotoxicity via MTT assays in cancer cell lines (IC determination) and compare to structurally similar benzodioxin derivatives (e.g., COX-2 inhibitors with IC < 10 µM ).

Advanced Research Questions

Q. How can contradictory results in enzyme inhibition studies (e.g., varying IC50_{50}50 across assays) be resolved?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer pH affecting protonation states) or off-target effects. Address this by:

- Repeating assays under standardized conditions (pH 7.4, 37°C, matched ionic strength).

- Performing selectivity profiling against related enzymes (e.g., kinase family screening).

- Validating hits with orthogonal methods (e.g., surface plasmon resonance for binding kinetics) .

Q. What computational strategies are effective for predicting this compound’s binding modes and structure-activity relationships (SAR)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., cyclopropane moiety fitting into hydrophobic pockets).

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate electronic effects of the amino group on binding affinity.

- SAR Libraries : Synthesize analogs (e.g., replacing cyclopropyl with other alkyl groups) and correlate activity trends with steric/electronic parameters (Hammett constants, logP) .

Q. How can researchers investigate the metabolic stability and degradation pathways of this compound?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS. Key degradation sites include the amine group (oxidation to nitro) and cyclopropane ring (epoxidation).

- Stability Assays : Measure half-life in simulated gastric fluid (pH 2) and plasma (pH 7.4) to assess oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.